1-Palmitoyl-sn-glycero-3-phosphocholine
Overview
Description
1-Palmitoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine containing palmitic acid. It is an abundant lysophosphatidylcholine that exhibits proinflammatory activity and can be used in the study of atherosclerosis . This compound is also known for its role in various biological processes and is used as a substrate to identify, differentiate, and characterize lysophosphocholine acyl transferases .
Mechanism of Action
Target of Action
1-Palmitoyl-sn-glycero-3-phosphocholine, also known as lysophosphatidylcholine, is an abundant phospholipid . It primarily targets lysophosphocholine acyl transferases , enzymes that play a crucial role in the metabolism of lipids . It also interacts with superoxide dismutase 1 (SOD1) , a critical antioxidant enzyme .
Mode of Action
This compound exhibits proinflammatory activity . It inhibits SOD1, leading to an overload of superoxide radicals in human umbilical vein endothelial cells (HUVECs) . This compound also downregulates the phosphorylation levels of ERK1/2 and eNOS , which are involved in cell signaling and nitric oxide production, respectively.
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting SOD1, it disrupts the balance of reactive oxygen species, leading to oxidative stress . The downregulation of ERK1/2 and eNOS affects the MAPK signaling pathway and nitric oxide synthesis, respectively . These changes can lead to inflammation and other downstream effects.
Result of Action
The action of this compound leads to several molecular and cellular effects. It can enhance the secretion of proinflammatory cytokines like IL-6, IL-1β, IL-12, and TNF-α in M1 macrophages . It can also increase the production of TGF-β1 and the protein level of Foxp3 in peripheral blood Treg cells . In vivo, it enhances the bactericidal activity of neutrophils by increasing H2O2 production .
Biochemical Analysis
Biochemical Properties
1-Palmitoyl-sn-glycero-3-phosphocholine is the ubiquitous lipid species generated following phospholipase A2 (PLA2) hydrolysis of phosphatidylcholine . It increases the production of reactive oxygen species (ROS) and decreases superoxide dismutase (SOD) and endothelial nitric oxide synthase (eNOS) protein levels and phosphorylation of ERK1/2 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 125 µM .
Cellular Effects
This compound potentiates the secretion of IL-6, IL-1β, IL-12, and TNF-α in LPS-stimulated M1 macrophages, but has no effect on CD163, CD206, CD36, or IL-10 in LPS-stimulated M2 macrophages when used at concentrations of 0.3 and 1.0 µM .
Molecular Mechanism
This compound increases TGF-β1 production and enhances Foxp3 protein levels in Treg cells in isolated human peripheral blood when used at a concentration of 10 µM .
Temporal Effects in Laboratory Settings
This compound enhances neutrophil function, bacterial clearance, and survival in mouse models of sepsis when administered at a dose of 10 mg/kg .
Preparation Methods
1-Palmitoyl-sn-glycero-3-phosphocholine can be synthesized through ester hydrolysis reactions. One common method involves the hydrolysis of 1-hexadecanoyl-sn-glycerol ester with a base catalyst such as sodium hydroxide or an enzyme like phospholipase A2 . The product is then purified through pH adjustment and extraction methods .
Chemical Reactions Analysis
1-Palmitoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxidized phospholipids, which play a role in inflammation and atherosclerosis.
Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.
Substitution: It can undergo substitution reactions, particularly at the phosphate group, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are oxidized phospholipids and substituted derivatives .
Scientific Research Applications
1-Palmitoyl-sn-glycero-3-phosphocholine has a wide range of scientific research applications:
Chemistry: It is used as a substrate to study lysophosphocholine acyl transferases.
Biology: It exhibits proinflammatory activity and is used in the study of atherosclerosis.
Medicine: It is used in research related to inflammation, atherosclerosis, and other cardiovascular diseases.
Industry: It is used in the production of liposomes and other lipid-based delivery systems.
Comparison with Similar Compounds
1-Palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition and biological activity. Similar compounds include:
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: A major lipid in eukaryotic cell membranes, important for membrane fluidity.
1-Palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine: Used in the construction of liposomes for drug delivery.
1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine: Used in the generation of micelles, liposomes, and other artificial membranes.
These compounds share similar structures but differ in their fatty acid composition and specific biological activities.
Properties
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25(2,3)4/h23,26H,5-22H2,1-4H3/t23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWBNKHCZGQVJV-HSZRJFAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30914020 | |
Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPC(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17364-16-8, 97281-38-4 | |
Record name | 1-Palmitoyl-sn-glycero-3-phosphocholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17364-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Hexadecanoyloxy)-2-hydroxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30914020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LysoPC(16:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010382 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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